3-(4-Nitrophenyl)thiophene
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Overview
Description
3-(4-Nitrophenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 4-nitrophenyl group Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom The nitrophenyl group is a benzene ring substituted with a nitro group (-NO2) at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)thiophene typically involves the coupling of a thiophene derivative with a nitrophenyl derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated nitrophenyl compound in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino-substituted thiophene derivatives.
Substitution: Halogenated or sulfonated thiophene derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound without the nitrophenyl substitution.
2-(4-Nitrophenyl)thiophene: A regioisomer with the nitrophenyl group at the 2-position of the thiophene ring.
3-(4-Methylphenyl)thiophene: A similar compound with a methyl group instead of a nitro group on the phenyl ring.
Uniqueness
3-(4-Nitrophenyl)thiophene is unique due to the presence of both the electron-withdrawing nitro group and the electron-rich thiophene ring. This combination imparts distinct electronic properties, making it valuable in the design of materials for organic electronics and as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H7NO2S |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
3-(4-nitrophenyl)thiophene |
InChI |
InChI=1S/C10H7NO2S/c12-11(13)10-3-1-8(2-4-10)9-5-6-14-7-9/h1-7H |
InChI Key |
RJJDVDAZSZRRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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